1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions. The final step often involves the acylation of the aromatic ring to form the ethanone moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form dechlorinated products.
Substitution: The methoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-chloro-2-methoxyphenyl)ethan-1-one: Similar structure but lacks the amino group, resulting in different chemical and biological properties.
4-Methoxyacetophenone: Lacks both the amino and chloro groups, making it less reactive in certain chemical reactions.
2-(4-Methoxyphenyl)ethanol: Contains a hydroxyl group instead of an ethanone moiety, leading to different reactivity and applications.
Uniqueness: 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one is unique due to the presence of all three functional groups (amino, chloro, and methoxy) on the phenyl ring. This combination of substituents provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(2-amino-5-chloro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,11H2,1-2H3 |
InChI Key |
QPBAEGGOPPKSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OC)Cl |
Origin of Product |
United States |
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